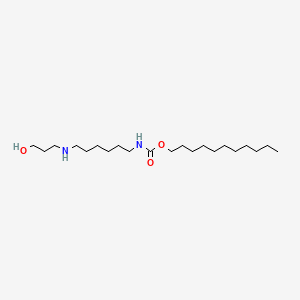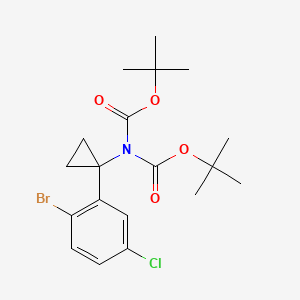
1-(2-Bromo-5-chlorophenyl)-N,N-di-Boc-cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-5-chlorophenyl)-N,N-di-Boc-cyclopropanamine is a chemical compound characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with bromine and chlorine atoms The compound also contains two tert-butoxycarbonyl (Boc) protecting groups attached to the nitrogen atom
Vorbereitungsmethoden
The synthesis of 1-(2-Bromo-5-chlorophenyl)-N,N-di-Boc-cyclopropanamine typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of the 2-bromo-5-chlorophenyl precursor. This can be achieved through halogenation reactions involving bromine and chlorine reagents.
Cyclopropanation: The next step involves the formation of the cyclopropane ring. This can be accomplished using cyclopropanation reagents such as diazomethane or Simmons-Smith reagents.
Boc Protection: The final step involves the introduction of the Boc protecting groups. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(2-Bromo-5-chlorophenyl)-N,N-di-Boc-cyclopropanamine can undergo various chemical reactions:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
The major products formed from these reactions would depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-5-chlorophenyl)-N,N-di-Boc-cyclopropanamine has several applications in scientific research:
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development. It can be used to synthesize analogs with potential biological activity.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-5-chlorophenyl)-N,N-di-Boc-cyclopropanamine would depend on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The cyclopropane ring and halogen substituents can influence the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromo-5-chlorophenyl)-N,N-di-Boc-cyclopropanamine can be compared with other similar compounds:
1-(2-Bromo-5-chlorophenyl)ethanone: This compound lacks the cyclopropane ring and Boc protecting groups, making it less complex but also less versatile in synthetic applications.
1-(2-Bromo-5-chlorophenyl)-N,N-di-Boc-amine:
The presence of the cyclopropane ring and Boc protecting groups in this compound makes it unique and valuable for specific synthetic and research applications.
Eigenschaften
Molekularformel |
C19H25BrClNO4 |
|---|---|
Molekulargewicht |
446.8 g/mol |
IUPAC-Name |
tert-butyl N-[1-(2-bromo-5-chlorophenyl)cyclopropyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C19H25BrClNO4/c1-17(2,3)25-15(23)22(16(24)26-18(4,5)6)19(9-10-19)13-11-12(21)7-8-14(13)20/h7-8,11H,9-10H2,1-6H3 |
InChI-Schlüssel |
CHVVVQWGRZNCNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C(=O)OC(C)(C)C)C1(CC1)C2=C(C=CC(=C2)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


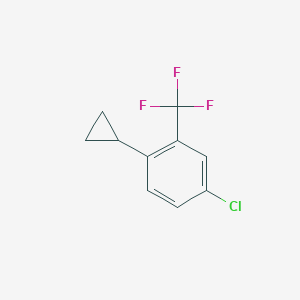
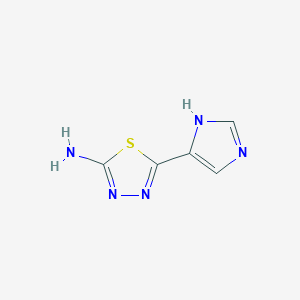
![8-chloro-9H-pyrido[2,3-b]indole](/img/structure/B15337967.png)
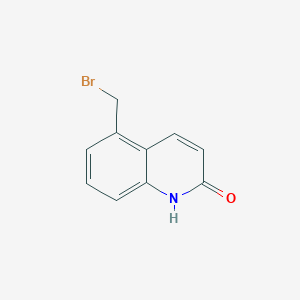

![8-(Trifluoromethoxy)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B15337996.png)

![Ethyl (E)-3-[4-[[(1R,2R)-2-Hydroxy-2-methylcyclopentyl]amino]-2-[[1-(methylsulfonyl)-4-piperidyl]amino]-5-pyrimidinyl]acrylate](/img/structure/B15338012.png)

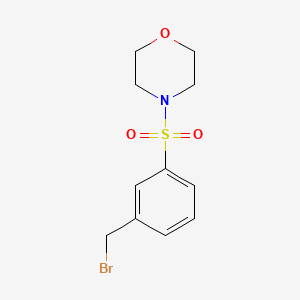
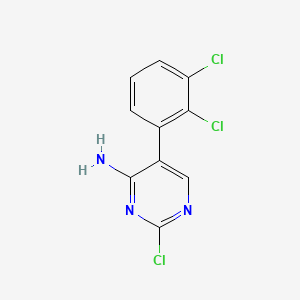
![1-[4-Methoxy-3-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B15338026.png)
![9-Methoxy-3H-benzo[f]chromen-3-one](/img/structure/B15338030.png)
